molecular formula C20H13N3OS2 B2962883 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 477567-15-0

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2962883
M. Wt: 375.46
InChI Key: ULKLEZPHGANOEP-XDOYNYLZSA-N
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Description

Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been studied for their potential as antimycobacterial agents . These compounds were designed and synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The synthesis of these compounds involved the use of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, HPLC, and MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques, including 1H NMR, 13C NMR, HPLC, and MS .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing benzamide derivatives, including those similar to the compound . This approach is particularly valuable in the preparation of compounds with potential biological activities, highlighting the importance of microwave-assisted synthesis in modern drug discovery and development processes (Saeed, 2009).

Anticancer Evaluation

Thiadiazole and benzamide scaffolds, akin to the compound of interest, have been synthesized and evaluated for their anticancer properties. Novel Schiff’s bases containing these moieties exhibit significant in vitro anticancer activity against various human cancer cell lines. Such findings underscore the potential of these compounds in developing new anticancer therapies (Tiwari et al., 2017).

Supramolecular Gelators

The synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, which display gelation behavior towards ethanol/water and methanol/water mixtures, illustrate the role of methyl functionality and multiple non-covalent interactions in gelation. This research highlights the potential applications of these compounds in creating supramolecular materials with specific properties (Yadav & Ballabh, 2020).

Metal-Free Synthesis

The environmentally benign, metal-free synthesis of highly functionalized benzothiazolylidene derivatives, including those similar to the compound , demonstrates a sustainable approach to creating complex molecules. Such methodologies are crucial for the green synthesis of pharmacologically relevant compounds (Saini et al., 2019).

Antibacterial Agents

The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, which share structural similarities with the compound of interest, reveal a novel class of antibacterial agents. This research showcases the potential of these compounds in addressing the need for new antibiotics (Palkar et al., 2017).

Future Directions

The future directions of research on these compounds could involve further exploration of their potential as antimycobacterial agents . Additionally, their potential as candidates for LED materials could also be explored .

properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c1-23-17-13-7-3-2-6-12(13)10-11-16(17)26-20(23)22-18(24)19-21-14-8-4-5-9-15(14)25-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLEZPHGANOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide

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